2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid
Description
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 4, a methyl group at position 5, and a branched ether substituent (2-methoxypropan-2-yl) at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14) |
InChI Key |
WKYCIIGKUNVTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methoxypropan-2-ylamine with 5-methylpyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at a temperature of around 0°C. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Substituent Variations and Implications
The substituent positions and functional groups on the pyrimidine ring critically influence molecular properties such as solubility, acidity, and reactivity. Below is a comparative analysis of structurally related compounds from the evidence:
a. Position 2 Substituents
- Main Compound : 2-(2-Methoxypropan-2-yl) group (branched ether). This substituent may enhance lipophilicity and steric bulk compared to simpler groups like methyl or halogens.
- Analog 1 : 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid (C9H12N2O2S) .
- Methylthio (S–CH3) at position 2 introduces sulfur, which can influence redox properties and hydrogen bonding.
- Analog 2: 2-Chloro-4-methylpyrimidine-5-carboxylic acid (C6H5ClN2O2) .
- Analog 3 : 2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid (C8H10N2O4S) .
- Methanesulfonylmethyl (SO2–CH2–) at position 2 adds polarity and hydrogen-bond acceptor capacity.
b. Position 4/5 Carboxylic Acid
- The main compound has a carboxylic acid at position 4, while analogs like 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid (CAS 127958-08-1) feature the acid group at position 5. This positional shift alters hydrogen-bonding patterns and acidity (pKa).
c. Additional Substituents
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS 1221725-88-7) combines a chlorine atom at position 5 with an isopropyl group at position 2, suggesting synergistic steric and electronic effects.
- 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid (CAS 1700465-23-1) introduces a heteroaromatic furan ring at position 2, which may enhance π-π stacking interactions.
Physicochemical Properties and Research Findings
Molecular Weight and Solubility Trends
- Main Compound : Estimated molecular weight ≈ 254.3 g/mol (calculated). The branched ether substituent likely reduces water solubility compared to polar groups like sulfonyl or carboxylic acid.
- Analog 4 : 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid (C10H14N2O2S) .
- Molecular weight: 226.3 g/mol. The (methylthio)methyl group may increase hydrophobicity.
- Analog 5 : 5-Methylpyrimidine-4-carboxylic acid (CAS 933683-35-3) .
- Simpler structure (C6H6N2O2) with molecular weight 142.1 g/mol, likely more water-soluble.
Comparative Data Table
Biological Activity
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid, with the CAS number 1695053-33-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₀H₁₄N₂O₃
- Molecular Weight : 210.23 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methoxypropyl group and a carboxylic acid, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific studies related to the biological activity of this compound.
Enzyme Inhibition Studies
Enzyme inhibition is another area where pyrimidine derivatives have shown potential. A related study focused on acetylcholinesterase (AChE) inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity:
While specific data on this compound is not available, its structural characteristics suggest it may also interact with similar targets.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of compounds to target proteins. For instance, docking studies on related pyrimidine derivatives indicated favorable interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy:
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| 3a | -9.1 | EGFR |
| 4b | -8.7 | EGFR |
These results imply that this compound could exhibit similar binding properties, potentially leading to therapeutic applications in oncology.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their biological activities. Compounds with similar substituents showed enhanced cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrimidine core can significantly impact biological outcomes .
- In vitro Studies : In vitro assays demonstrated that certain pyrimidine derivatives inhibited key enzymes involved in cancer progression, indicating their potential as therapeutic agents .
- Comparative Analysis : Comparing the biological activity of various pyrimidines revealed that those with electron-donating groups exhibited better inhibitory effects on target enzymes, highlighting the importance of electronic properties in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
